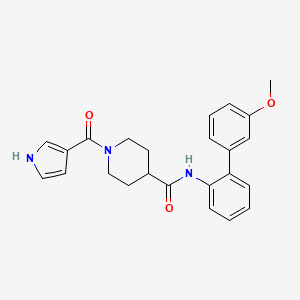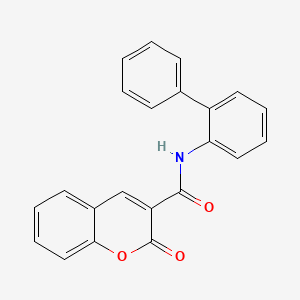
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a hydroxy-dimethylphenyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then subjected to an amidation reaction with 2-hydroxy-4,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-oxo-4,5-dimethylphenyl)acetamide.
Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)ethylamine.
Substitution: Formation of 2-(4-methoxy-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyphenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4-methylphenyl)acetamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is unique due to the presence of both chloro and hydroxy-dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-7-14(15(20)8-11(10)2)19-17(21)9-22-16-5-4-13(18)6-12(16)3/h4-8,20H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZQQRMDGLMSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)

![2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B5654349.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine](/img/structure/B5654368.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B5654375.png)

![(3R)-3,4,4-trimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5654378.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B5654385.png)
![3-{[(2-methoxyethyl)(methyl)amino]sulfonyl}-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5654386.png)


![2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE](/img/structure/B5654408.png)
![7-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5654417.png)
